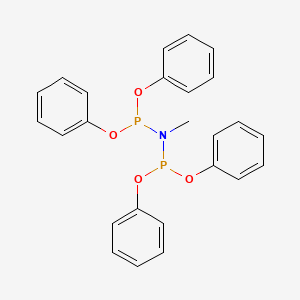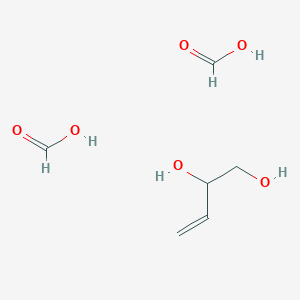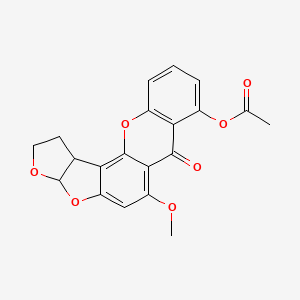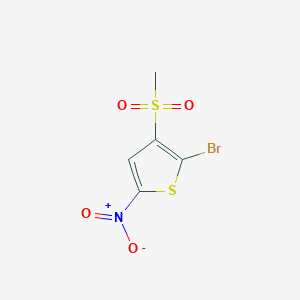
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a nitro group attached to the thiophene ring
Vorbereitungsmethoden
The synthesis of 2-Bromo-3-(methanesulfonyl)-5-nitrothiophene typically involves multi-step organic reactions. One common method includes the bromination of 3-(methanesulfonyl)-5-nitrothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives. Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism by which 2-Bromo-3-(methanesulfonyl)-5-nitrothiophene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the methanesulfonyl group can enhance solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other substituted thiophenes such as 2-Bromo-3-(methylsulfonyl)-5-nitrothiophene and 2-Bromo-3-(ethylsulfonyl)-5-nitrothiophene. These compounds share similar structural features but differ in the nature of the substituents. The uniqueness of 2-Bromo-3-(methanesulfonyl)-5-nitrothiophene lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
56182-44-6 |
|---|---|
Molekularformel |
C5H4BrNO4S2 |
Molekulargewicht |
286.1 g/mol |
IUPAC-Name |
2-bromo-3-methylsulfonyl-5-nitrothiophene |
InChI |
InChI=1S/C5H4BrNO4S2/c1-13(10,11)3-2-4(7(8)9)12-5(3)6/h2H,1H3 |
InChI-Schlüssel |
GZNKLOXUICYBJX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(SC(=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




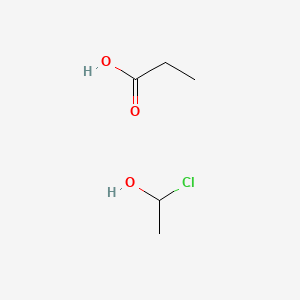
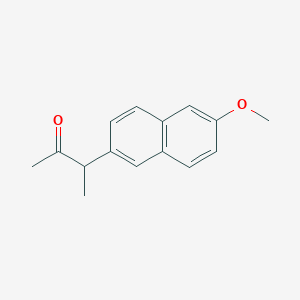
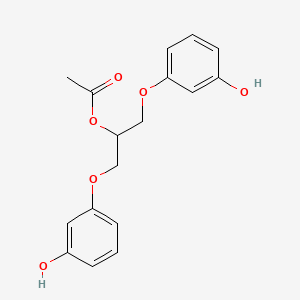
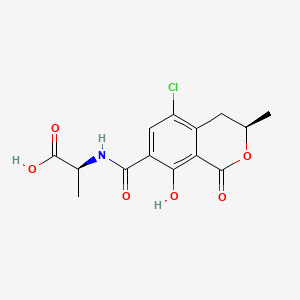
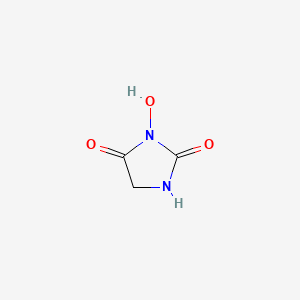
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
